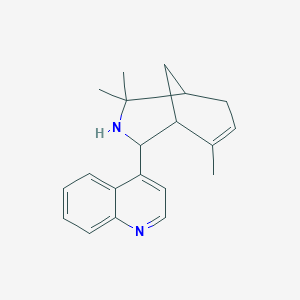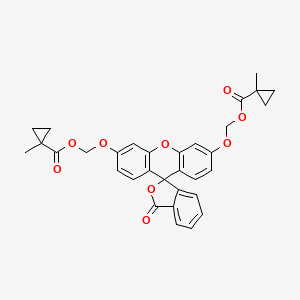
6-Amino-1,3,5-triazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1,3,5-triazinane-2,4-dione, also known as ammelide, is a heterocyclic compound with the molecular formula C₃H₄N₄O₂ and a molecular weight of 128.09 g/mol It is a derivative of triazine and contains an amino group at the 6-position and carbonyl groups at the 2- and 4-positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Amino-1,3,5-triazinane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with ammonia or amines under controlled conditions . The reaction typically occurs in a solvent such as dioxane or dichloroethane, with the temperature maintained between 70-80°C . Another method involves the hydrolysis of melamine, which yields ammelide as one of the products .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrolysis of melamine. This process is efficient and cost-effective, making it suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
6-Amino-1,3,5-triazinane-2,4-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Amino-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or interacting with essential cofactors . The compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Melamine: 1,3,5-triazine-2,4,6-triamine, commonly used in the production of plastics and resins.
Cyanuric Acid: 1,3,5-triazine-2,4,6-triol, used in swimming pool disinfectants and as a stabilizer for chlorine.
Uniqueness
6-Amino-1,3,5-triazinane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike melamine and cyanuric acid, it has an amino group at the 6-position and carbonyl groups at the 2- and 4-positions, making it a versatile intermediate for various chemical reactions and applications .
Propriétés
Formule moléculaire |
C3H6N4O2 |
|---|---|
Poids moléculaire |
130.11 g/mol |
Nom IUPAC |
6-amino-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C3H6N4O2/c4-1-5-2(8)7-3(9)6-1/h1H,4H2,(H3,5,6,7,8,9) |
Clé InChI |
XMSSOQCEJOFTAS-UHFFFAOYSA-N |
SMILES canonique |
C1(NC(=O)NC(=O)N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]-2,4,8,11-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene-12-carboxamide](/img/structure/B15135279.png)









![2-[(1R)-1-[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperazin-1-yl]ethyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B15135350.png)


